10H-Phenothiazine, 10-(1-oxobutyl)-
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Overview
Description
10H-Phenothiazine, 10-(1-oxobutyl)- is a chemical compound with the molecular formula C16H15NOS and a molecular weight of 269.4 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)- involves several steps. One common synthetic route includes the reaction of phenothiazine with butyric anhydride under acidic conditions to introduce the 1-oxobutyl group at the nitrogen atom of the phenothiazine ring . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
10H-Phenothiazine, 10-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring of the phenothiazine moiety. Common reagents include bromine or chlorine in the presence of a catalyst like iron(III) chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
10H-Phenothiazine, 10-(1-oxobutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(1-oxobutyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes . It may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
10H-Phenothiazine, 10-(1-oxobutyl)- can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A well-known antipsychotic drug with a similar structure but different substituents.
Promethazine: An antihistamine with a phenothiazine core structure.
The uniqueness of 10H-Phenothiazine, 10-(1-oxobutyl)- lies in its specific substituent, the 1-oxobutyl group, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
1-phenothiazin-10-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-7-16(18)17-12-8-3-5-10-14(12)19-15-11-6-4-9-13(15)17/h3-6,8-11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXTYYWMRACDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355202 |
Source
|
Record name | 10H-Phenothiazine, 10-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52382-17-9 |
Source
|
Record name | 10H-Phenothiazine, 10-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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